1-{6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE
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Overview
Description
1-{6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE is a complex organic compound that features a trifluoromethyl group, a piperazine ring, and a thieno[2,3-d]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE typically involves multiple steps, including the formation of the thieno[2,3-d]pyrimidine core and the subsequent introduction of the piperazine and trifluoromethylphenyl groups. Common reagents used in these reactions include ethyl acetoacetate, substituted aldehydes, and urea, with reaction conditions often involving reflux in ethanol with catalytic amounts of hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
1-{6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
1-{6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-{6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to neuroprotective and anti-inflammatory effects . The compound’s trifluoromethyl group plays a crucial role in enhancing its pharmacological activity by increasing its lipophilicity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- ®-4-(4-cyano-phenyl)-6-methyl-2-oxo-1-(3-trifluoromethyl-phenyl)-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid methyl ester
- 4-(Trifluoromethyl)benzylamine
Uniqueness
1-{6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a promising candidate for drug development .
Properties
Molecular Formula |
C23H19F3N4S |
---|---|
Molecular Weight |
440.5g/mol |
IUPAC Name |
6-phenyl-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C23H19F3N4S/c24-23(25,26)17-7-4-8-18(13-17)29-9-11-30(12-10-29)21-19-14-20(16-5-2-1-3-6-16)31-22(19)28-15-27-21/h1-8,13-15H,9-12H2 |
InChI Key |
VBTVWXNDUDRPQN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=C4C=C(SC4=NC=N3)C5=CC=CC=C5 |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=C4C=C(SC4=NC=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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